molecular formula C8H14ClN3O2 B1449728 4-amino-N-(3-methylisoxazol-5-yl)butanamide hydrochloride CAS No. 1573548-12-5

4-amino-N-(3-methylisoxazol-5-yl)butanamide hydrochloride

Cat. No.: B1449728
CAS No.: 1573548-12-5
M. Wt: 219.67 g/mol
InChI Key: KVQZYNYAODWINX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-(3-methylisoxazol-5-yl)butanamide hydrochloride is a chemical compound with the molecular formula C₈H₁₄ClN₃O₂. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a butanamide moiety, and a methylisoxazole ring, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 4-amino-N-(3-methylisoxazol-5-yl)butanamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the isoxazole ring: The synthesis begins with the preparation of the 3-methylisoxazole ring through a cyclization reaction involving appropriate precursors.

    Introduction of the butanamide moiety:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

4-amino-N-(3-methylisoxazol-5-yl)butanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-amino-N-(3-methylisoxazol-5-yl)butanamide hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-amino-N-(3-methylisoxazol-5-yl)butanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

4-amino-N-(3-methylisoxazol-5-yl)butanamide hydrochloride can be compared with other similar compounds, such as:

    3-amino-5-methylisoxazole: This compound shares the isoxazole ring structure but lacks the butanamide moiety.

    N-(5-methylisoxazol-3-yl)malonamide: This compound contains a similar isoxazole ring but has a different amide structure.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-amino-N-(3-methyl-1,2-oxazol-5-yl)butanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.ClH/c1-6-5-8(13-11-6)10-7(12)3-2-4-9;/h5H,2-4,9H2,1H3,(H,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQZYNYAODWINX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-N-(3-methylisoxazol-5-yl)butanamide hydrochloride
Reactant of Route 2
Reactant of Route 2
4-amino-N-(3-methylisoxazol-5-yl)butanamide hydrochloride
Reactant of Route 3
Reactant of Route 3
4-amino-N-(3-methylisoxazol-5-yl)butanamide hydrochloride
Reactant of Route 4
Reactant of Route 4
4-amino-N-(3-methylisoxazol-5-yl)butanamide hydrochloride
Reactant of Route 5
Reactant of Route 5
4-amino-N-(3-methylisoxazol-5-yl)butanamide hydrochloride
Reactant of Route 6
4-amino-N-(3-methylisoxazol-5-yl)butanamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.